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A detailed comparison of two progesterone receptor antagonists, Vilaprisan and Onapristone,

reveals differing levels of investigation and available data in the context of endometrial cancer.

While Onapristone has been evaluated in preclinical endometrial cancer models, data for

Vilaprisan in this specific indication is notably scarce, with its development primarily focused on

uterine fibroids and endometriosis before being discontinued due to long-term safety concerns.

This guide provides a comprehensive overview of the existing experimental data for both

compounds, highlighting their mechanisms of action, preclinical efficacy, and the experimental

protocols used in their evaluation.

Mechanism of Action
Both Vilaprisan and Onapristone are antagonists of the progesterone receptor (PR), a key

driver in hormone-responsive cancers. However, they are classified into different categories

based on their interaction with the PR.

Onapristone is a Type I PR antagonist. This class of antagonists prevents the progesterone

receptor from binding to DNA, thereby inhibiting the transcription of progesterone-responsive

genes.[1][2] This action blocks both ligand-dependent and ligand-independent PR activity.[3]

Vilaprisan is a selective progesterone receptor modulator (SPRM) with potent antagonistic

activity.[4] While detailed molecular interaction studies in endometrial cancer models are not

available, SPRMs typically compete with progesterone for binding to the PR, leading to a

conformational change in the receptor that prevents its normal function.
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Preclinical Performance in Endometrial Cancer
Models
Direct comparative studies of Vilaprisan and Onapristone in endometrial cancer models have

not been identified in the available literature. The following sections summarize the individual

preclinical data for each compound.

Onapristone: Evidence in Endometrial Cancer
Preclinical studies have demonstrated the anti-tumor activity of Onapristone in progesterone

receptor-positive (PR+) endometrial cancer models.

In Vitro Studies:

In the PR-positive Ishikawa human endometrial cancer cell line, Onapristone has been shown

to reduce cell viability and induce apoptosis.[5] However, it has been noted that many uterine

cancer cell lines exhibit relative resistance to Onapristone as a monotherapy.[5]

In Vivo Studies:

In an orthotopic mouse model using Ishikawa cells, Onapristone treatment resulted in a

significant reduction in tumor weight and the number of tumor nodules compared to a control

group.[5] Specifically, there was a 65.5% reduction in tumor weight and a 63.6% decrease in

the number of tumor nodules.[5]

Vilaprisan: Limited Data in Endometrial Cancer
There is a notable lack of published preclinical studies evaluating the efficacy of Vilaprisan

specifically in endometrial cancer models. The development of Vilaprisan was focused on

uterine fibroids and endometriosis. While some research indicated that genes regulated by

Vilaprisan are overexpressed in endometrial carcinoma, this does not provide direct evidence

of its therapeutic efficacy in this cancer type.[4] The clinical development of Vilaprisan was

ultimately terminated due to adverse findings in long-term preclinical toxicology studies in

rodents.
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The following tables provide a structured overview of the available quantitative data for

Onapristone and Vilaprisan.

Table 1: In Vitro Efficacy of Onapristone in Ishikawa Endometrial Cancer Cells

Parameter Cell Line Treatment Result Citation

Cell Viability Ishikawa Onapristone
Dose-dependent

reduction
[5]

Apoptosis Ishikawa
20 µM

Onapristone

Significant

increase vs.

control

[5]

Table 2: In Vivo Efficacy of Onapristone in an Orthotopic Endometrial Cancer Mouse Model

Parameter Model Treatment Result Citation

Tumor Weight

Reduction

Ishikawa cell-

derived

orthotopic tumors

Onapristone
65.5% reduction

vs. control
[5]

Tumor Nodule

Reduction

Ishikawa cell-

derived

orthotopic tumors

Onapristone
63.6% reduction

vs. control
[5]

Table 3: In Vitro Potency of Vilaprisan (General)

Parameter Target IC50 Citation

PR Antagonism
Progesterone

Receptor A

Not available in

endometrial cancer

cells

PR Antagonism
Progesterone

Receptor B

Not available in

endometrial cancer

cells

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5805630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5805630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5805630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5805630/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: IC50 values for Vilaprisan in endometrial cancer cell lines are not available in the

reviewed literature.

Experimental Protocols
Onapristone In Vitro Studies

Cell Viability Assay: Ishikawa cells were treated with varying concentrations of Onapristone

for 72 hours. Cell viability was assessed to determine the dose-dependent effects of the

compound.[5]

Apoptosis Assay: Ishikawa cells were treated with 20 µM Onapristone for 72 hours. The rate

of apoptosis was then measured and compared to control-treated cells.[5]

Onapristone In Vivo Study
Orthotopic Mouse Model: An orthotopic mouse model of uterine cancer was established

using Ishikawa cells. The mice were then treated with Onapristone. Tumor growth was

monitored, and at the end of the study, tumor weight and the number of tumor nodules were

measured and compared to a control group.[5]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of progesterone receptor antagonists

and a typical experimental workflow for evaluating these compounds.
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Preclinical Evaluation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12389267?utm_src=pdf-custom-synthesis
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0204973
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0204973
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0204973
https://pubmed.ncbi.nlm.nih.gov/30304013/
https://pubmed.ncbi.nlm.nih.gov/30304013/
https://pubmed.ncbi.nlm.nih.gov/30304013/
https://www.targetedonc.com/view/ona-xr-and-anastrozole-signals-early-clinical-activity-in-hr-endometrial-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC8761719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8761719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5805630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5805630/
https://www.benchchem.com/product/b12389267#pr-antagonist-1-vs-onapristone-in-endometrial-cancer-models
https://www.benchchem.com/product/b12389267#pr-antagonist-1-vs-onapristone-in-endometrial-cancer-models
https://www.benchchem.com/product/b12389267#pr-antagonist-1-vs-onapristone-in-endometrial-cancer-models
https://www.benchchem.com/product/b12389267#pr-antagonist-1-vs-onapristone-in-endometrial-cancer-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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